molecular formula C21H17N3O5S2 B2732475 (Z)-methyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-20-8

(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2732475
CAS No.: 865199-20-8
M. Wt: 455.5
InChI Key: XZINQGSJEQXSIX-LNVKXUELSA-N
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Description

(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a naphthoyl group, a sulfamoyl group, and a benzo[d]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the naphthoyl group: This step involves the acylation of the benzo[d]thiazole derivative with 2-naphthoyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the (Z)-methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.

Biology and Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Probes: It can be used as a fluorescent probe in biological assays due to its aromatic structure.

Industry

    Dye and Pigment Production: The compound can be used as a precursor in the synthesis of dyes and pigments for textiles and plastics.

    Agriculture: It may be used in the development of agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism by which (Z)-methyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exerts its effects depends on its application:

    In medicinal chemistry: , it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    In catalysis: , it can coordinate with metal ions, altering their electronic properties and facilitating chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-methyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate: shares similarities with other benzo[d]thiazole derivatives, such as:

Uniqueness

  • Structural Complexity : The presence of both a naphthoyl group and a sulfamoyl group in the same molecule is relatively unique.
  • Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile compound.

Properties

IUPAC Name

methyl 2-[2-(naphthalene-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S2/c1-29-19(25)12-24-17-9-8-16(31(22,27)28)11-18(17)30-21(24)23-20(26)15-7-6-13-4-2-3-5-14(13)10-15/h2-11H,12H2,1H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZINQGSJEQXSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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